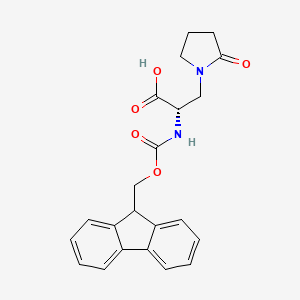

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

CAS No.:

Cat. No.: VC17241037

Molecular Formula: C22H22N2O5

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22N2O5 |

|---|---|

| Molecular Weight | 394.4 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxopyrrolidin-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C22H22N2O5/c25-20-10-5-11-24(20)12-19(21(26)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 |

| Standard InChI Key | JYRRZYJEEJZQSB-IBGZPJMESA-N |

| Isomeric SMILES | C1CC(=O)N(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1CC(=O)N(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound belongs to the class of Fmoc-protected α-amino acids, characterized by the following structural elements:

-

Fmoc group: A 9-fluorenylmethoxycarbonyl moiety serving as a temporary protecting group for the α-amino functionality during peptide synthesis.

-

2-oxopyrrolidin-1-yl side chain: A cyclic lactam structure providing conformational rigidity and potential hydrogen-bonding interactions.

-

Propanoic acid backbone: The carboxylic acid group facilitates coupling reactions in peptide chain elongation.

The IUPAC name, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid, reflects its stereochemistry and functional groups .

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

-

Introduction of the Fmoc group: Reaction of the parent amino acid (e.g., (S)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid) with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .

-

Side-chain modification: The 2-oxopyrrolidin-1-yl group is introduced via alkylation or Michael addition, depending on the starting material.

-

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) ensure high purity (>95%) for peptide synthesis applications .

Industrial-Scale Production

Large-scale manufacturing adopts solution-phase methods to avoid limitations of solid-phase synthesis, such as resin swelling and incomplete couplings. A patent by BLD Pharmatech Co., Ltd. (EP4079737A1) describes a system for continuous-flow synthesis of Fmoc-amino acids, enhancing yield and reproducibility .

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block for introducing the 2-oxopyrrolidin-1-yl moiety into peptides. Key advantages include:

-

Orthogonal protection: The Fmoc group is selectively removed using piperidine, leaving side-chain protections intact .

-

Enhanced solubility: The 2-oxopyrrolidin-1-yl group improves solubility in organic solvents like DMF and DCM, facilitating coupling reactions .

Conformational Studies

The 2-oxopyrrolidin-1-yl side chain imposes torsional constraints, favoring β-turn or helical conformations in peptides. Nuclear magnetic resonance (NMR) studies of model peptides incorporating this residue reveal stabilized secondary structures critical for receptor binding .

Pharmacological and Biochemical Relevance

Protease Inhibition

Peptides containing 2-oxopyrrolidin-1-yl residues exhibit inhibitory activity against serine proteases (e.g., trypsin) due to mimicry of transition-state intermediates. Kinetic assays demonstrate sub-micromolar inhibition constants (Ki) for optimized sequences .

Drug Delivery Systems

The Fmoc group’s hydrophobicity enables self-assembly into nanostructures for drug encapsulation. In vitro studies show Fmoc-amino acid-based hydrogels sustaining release of anticancer agents (e.g., doxorubicin) over 72 hours .

| Precaution | Guideline |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods during handling |

| Storage | -20°C under inert atmosphere |

Recent Research Developments

Solution-Phase Peptide Synthesis

A 2024 study leveraged this compound in a novel solution-phase "gap" synthesis platform, achieving 85% yield for a 15-mer peptide without chromatographic purification . The method reduces waste compared to traditional SPPS.

Bioconjugation Techniques

Click chemistry reactions (e.g., CuAAC) utilizing the 2-oxopyrrolidin-1-yl group as a strained alkyne precursor enable site-specific labeling of peptides with fluorescent probes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume